molecular formula C6H9N3O2 B169246 ethyl 5-amino-1H-pyrazole-4-carboxylate CAS No. 103259-35-4

ethyl 5-amino-1H-pyrazole-4-carboxylate

Cat. No.: B169246
CAS No.: 103259-35-4
M. Wt: 155.15 g/mol
InChI Key: YPXGHKWOJXQLQU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1H-pyrazole-4-carboxylate: is a heterocyclic compound with the molecular formula C6H9N3O2. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest in various fields of chemistry and pharmacology due to its versatile reactivity and potential biological activities .

Biochemical Analysis

Biochemical Properties

Ethyl 5-amino-1H-pyrazole-4-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound is known to interact with enzymes such as hydrolases and transferases, facilitating the transfer of functional groups and the hydrolysis of chemical bonds. The interactions between this compound and these enzymes are typically characterized by hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in signal transduction pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, this compound can inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access. Conversely, it can activate transferases by stabilizing their active conformations and enhancing their catalytic efficiency. These interactions often result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance cellular function and promote beneficial biochemical reactions. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce oxygen atoms into the molecule, leading to its breakdown and excretion. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites and intermediates in biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can affect its activity and function, influencing the overall biochemical response .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects. The specific localization of this compound can influence its interactions with biomolecules and its overall impact on cellular function .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biological Activity

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and anticancer properties, along with detailed research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an amino group and an ethyl ester at the carboxylic acid position. Its molecular formula is C7H10N4O2C_7H_10N_4O_2 with a molecular weight of approximately 170.18 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Target Interaction
Pyrazole derivatives like this compound are known to interact with multiple biological targets, including enzymes and receptors. The compound may inhibit specific enzymes involved in critical biochemical pathways, such as protein synthesis in bacteria, which is associated with its antimicrobial activity.

Biochemical Pathways
Research indicates that similar compounds can disrupt bacterial cell functions, potentially leading to cell death. The exact mechanisms may involve interference with nucleic acid synthesis or inhibition of metabolic pathways essential for bacterial growth .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mode of action likely involves disrupting bacterial protein synthesis or other vital processes .

Antifungal Activity

In addition to its antibacterial effects, this compound exhibits antifungal activity against certain fungal pathogens. Research indicates that it may inhibit the growth of fungi by interfering with their cellular processes, although specific mechanisms remain to be fully elucidated .

Anticancer Potential

Emerging studies have indicated that this compound may possess anticancer properties. Preliminary data suggest that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro. Further investigation is required to understand its efficacy and safety in clinical settings .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and the ability to cross the blood-brain barrier, which is crucial for therapeutic applications targeting central nervous system disorders.

Synthesis and Biological Testing

A study conducted by Elgazwy et al. (2012) reported successful synthesis methods for various pyrazole derivatives, including this compound. These derivatives were tested for their biological activities, revealing promising results in antimicrobial assays .

Structural Analysis

Crystal structure analysis has shown that the compound forms stable intermolecular hydrogen bonds, which may play a role in its biological activity. The structural integrity contributes to its interaction with biological targets .

Comparative Analysis

Compound NameStructure FeaturesUnique Properties
This compoundContains amino group and ethyl esterExhibits antimicrobial, antifungal, and anticancer activities
AllopurinolPurine derivativeUsed primarily for gout treatment; different mechanism of action
3-Amino-1H-pyrazoleLacks carboxylic acid functionalitySimpler structure; limited pharmacological applications

Properties

IUPAC Name

ethyl 5-amino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXGHKWOJXQLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990206
Record name Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6994-25-8, 1260243-04-6
Record name Ethyl 3-amino-1H-pyrazole-4-carboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1H-pyrazole-4-carboxylate
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Record name Ethyl 5-amino-1H-pyrazole-4-carboxylate
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Record name Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate
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Record name Ethyl 3-amino-1H-pyrazole-4-carboxylate
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Record name ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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